4-Methoxytriamterene

描述

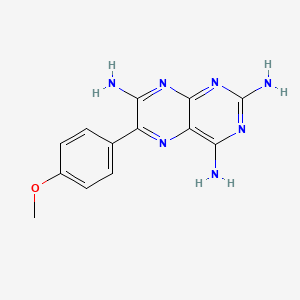

4-Methoxytriamterene is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of three amino groups at positions 2, 4, and 7, and a 4-methoxyphenyl group at position 6

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytriamterene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate pteridine precursor.

Substitution Reaction: The precursor undergoes a substitution reaction where amino groups are introduced at positions 2, 4, and 7.

Introduction of 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced at position 6 through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Methoxytriamterene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the amino groups or the aromatic ring.

Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxy group on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学研究应用

4-Methoxytriamterene has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-Methoxytriamterene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation

相似化合物的比较

Similar Compounds

Triamterene: 6-Phenyl-2,4,7-pteridinetriamine is a similar compound with a phenyl group instead of a 4-methoxyphenyl group.

4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamine: Another related compound with a pyrimidine ring instead of a pteridine ring.

Uniqueness

4-Methoxytriamterene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

4-Methoxytriamterene, a derivative of the diuretic agent triamterene, has garnered attention for its significant biological activities, particularly in renal physiology and potential therapeutic applications. This compound primarily functions as a potassium-sparing diuretic, impacting sodium and potassium ion transport within the kidneys. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Sites:

this compound primarily targets the epithelial sodium channels (ENaC) located in the late distal convoluted tubule and collecting ducts of the nephron. By inhibiting these channels, it reduces sodium reabsorption and promotes diuresis while sparing potassium from excretion.

Biochemical Pathways:

The compound is metabolized via hydroxylation and conjugation processes involving cytochrome P450 enzymes, particularly CYP1A2. This metabolic pathway is crucial for its pharmacological effects and potential toxicity.

Pharmacodynamics:

The primary outcomes of this compound administration include:

- Increased sodium and water excretion

- Reduced potassium loss

- Potential modulation of cellular signaling pathways related to ion transport .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by:

- Absorption: Rapidly absorbed with peak plasma concentrations occurring shortly after administration.

- Distribution: Widely distributed in body tissues, with a notable affinity for renal tissues.

- Metabolism: Undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Excretion: Primarily eliminated through renal pathways, necessitating caution in patients with renal impairment.

Case Study 1: Lithium-Induced Nephrogenic Diabetes Insipidus

A notable clinical case involved a patient suffering from lithium-induced nephrogenic diabetes insipidus (NDI). The patient exhibited severe polyuria and was treated with triamterene. Following administration, there was a rapid decrease in urine volume alongside improvements in polydipsia, demonstrating the efficacy of this compound in mitigating symptoms associated with NDI .

Case Study 2: Triamterene Crystalline Nephropathy

Another study reported two cases of crystalline nephropathy linked to triamterene use. Patients developed acute renal failure characterized by hemolysis while on triamterene therapy. These findings underscore the potential risks associated with the compound, particularly when used inappropriately or without adequate monitoring .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

属性

IUPAC Name |

6-(4-methoxyphenyl)pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFIGLAYTZCDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199151 | |

| Record name | 4-Methoxytriamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5113-30-4 | |

| Record name | 4-Methoxytriamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxytriamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。